(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one, also known as farnesylacetone, is an acyclic diterpenoid compound. It is characterized by its unique structure, which includes multiple double bonds and methyl groups. This compound is of significant interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves several steps. One common method includes the use of subcritical fluid chromatography for the separation of isomers . Another innovative synthesis process involves the preparation of (5E,9E)-farnesyl acetone, which is a precursor to the compound . The reaction conditions typically involve low toxicity raw materials and by-products, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and high-performance liquid chromatography are employed for quality control .
Chemical Reactions Analysis
Types of Reactions
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Hydrogenation of the double bonds can convert the compound into its saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
Scientific Research Applications
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one involves its interaction with various molecular targets and pathways. In medicine, it acts as an anti-ulcer and gastric mucoprotective agent by increasing the amount of gastric mucus and enhancing the biosynthesis of glycolipids in gastric mucosal cells . The exact molecular targets and pathways are still under investigation, but it is known to involve the enhancement of prostaglandin E2 synthesis .
Comparison with Similar Compounds
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound is similar in structure but contains an additional double bond and a hydroxyl group.
(5E,9E)-1-(diethoxyphosphoryl)-4-hydroxy-6,10,14-trimethylpentadeca-5,9,13-triene-1-sulfonic acid: This compound has additional functional groups, including a phosphonate and a sulfonic acid group.
Uniqueness
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for other complex molecules and its potential therapeutic effects make it a valuable compound in both research and industry.
Properties
CAS No. |
68345-18-6 |
---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(5E,9E)-6,10,14-trimethylpentadeca-5,9-dien-2-one |
InChI |
InChI=1S/C18H32O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h11,13,15H,6-10,12,14H2,1-5H3/b16-11+,17-13+ |
InChI Key |
MCLZEUMAJZAYEK-IUBLYSDUSA-N |
Isomeric SMILES |
CC(C)CCC/C(=C/CC/C(=C/CCC(=O)C)/C)/C |
Canonical SMILES |
CC(C)CCCC(=CCCC(=CCCC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.